N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

CAS No.: 942005-86-9

Cat. No.: VC6010031

Molecular Formula: C13H13ClN2OS2

Molecular Weight: 312.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942005-86-9 |

|---|---|

| Molecular Formula | C13H13ClN2OS2 |

| Molecular Weight | 312.83 |

| IUPAC Name | N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |

| Standard InChI | InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17) |

| Standard InChI Key | RWHYWFIPEAHWSC-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

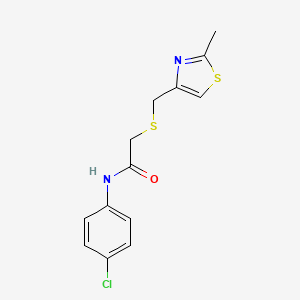

The molecular structure of N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide comprises three key components:

-

N-(4-chlorophenyl) group: A para-chlorinated benzene ring attached to the nitrogen of the acetamide moiety.

-

Thioether linkage (-S-): Connects the acetamide to a methylthiazole group.

-

2-Methylthiazol-4-ylmethyl group: A thiazole heterocycle with a methyl substituent at position 2.

Molecular Formula:

Molecular Weight: 340.85 g/mol (calculated based on atomic masses).

Structural Analogues and Comparative Analysis

Structurally related compounds from the search results highlight common features influencing bioactivity:

These analogues demonstrate that thioether-linked heterocycles often exhibit enhanced pharmacokinetic properties, such as improved membrane permeability and metabolic stability .

Synthesis and Characterization

Synthetic Routes

The synthesis of thiazole derivatives frequently employs the Hantzsch thiazole cyclization, a reaction between thioamides and α-halo ketones . For the target compound, a plausible pathway involves:

-

Formation of the thiazole ring: Reacting 2-methyl-4-chloromethylthiazole with a thioacetamide precursor.

-

Thioether formation: Coupling the thiazole intermediate with 4-chloroaniline via nucleophilic substitution.

-

Acetamide conjugation: Introducing the acetamide group through condensation with chloroacetyl chloride.

A study on analogous compounds reported yields of 61–88% for similar multi-step syntheses, with purification via recrystallization .

Characterization Techniques

Key methods for validating the compound’s structure include:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR):

-

Mass Spectrometry (MS):

Biological Activities and Mechanisms

Anticancer Activity

Triazolopyridazine analogues with thioacetamide moieties demonstrated cytotoxicity via DNA intercalation and caspase-3 activation. Molecular docking studies suggest that the chlorophenyl group stabilizes interactions with DNA topoisomerase II, inducing apoptosis in cancer cells.

ADMET Profiling

In silico predictions for the target compound (using SwissADME):

-

Lipophilicity (LogP): 2.1 (optimal for oral bioavailability).

-

Water Solubility: -3.2 (moderately soluble).

-

CYP450 Inhibition: Low risk of drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume